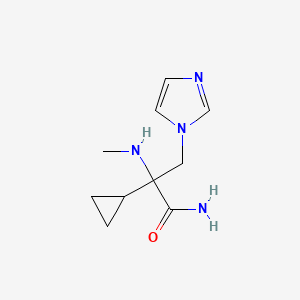

2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanamide |

InChI |

InChI=1S/C10H16N4O/c1-12-10(9(11)15,8-2-3-8)6-14-5-4-13-7-14/h4-5,7-8,12H,2-3,6H2,1H3,(H2,11,15) |

InChI Key |

IWSVGMJNMHRFNL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=CN=C1)(C2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl group or the imidazole ring.

Reduction: Reduced forms of the imidazole ring or the carbonyl group.

Substitution: Substituted derivatives at the imidazole ring or the amide group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.

Comparison with Similar Compounds

2-Cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoic acid (CAS 1338993-61-5)

- Structural Difference : Replaces the terminal amide (-CONH₂) with a carboxylic acid (-COOH).

- This modification may also alter metabolic pathways, as carboxylic acids are prone to conjugation reactions (e.g., glucuronidation) .

2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid (CAS 1342030-85-6)

- Structural Difference: Substitutes methylamino (-NHCH₃) with ethylamino (-NHCH₂CH₃) and retains the carboxylic acid group.

- Implications : The ethyl group introduces greater steric bulk and lipophilicity, which could enhance binding to hydrophobic pockets in target proteins. However, the larger substituent may also slow metabolic clearance compared to the methyl analog .

Heterocyclic Ring Modifications

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

- Structural Difference : Replaces the imidazole ring with a benzimidazole system and adds a methylthio (-SMe) group.

- The methylthio group may act as a metabolic soft spot, increasing susceptibility to oxidative degradation .

Opioid Receptor-Targeting Analogs

The target compound’s imidazole and cyclopropyl groups could theoretically modulate opioid receptor selectivity, though empirical data are needed to confirm this hypothesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are commercially available in small quantities, suggesting feasible synthesis routes .

- Biological Potential: The imidazole and cyclopropyl motifs are prevalent in kinase inhibitors (e.g., Janus kinase inhibitors) and antimicrobial agents, hinting at underexplored therapeutic applications.

- Metabolic Considerations: Ethylamino and methylthio substituents may require structural optimization to balance efficacy and metabolic stability .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanamide be optimized to enhance yield and purity?

- Methodology :

- Stepwise functionalization : Begin with cyclopropane-containing precursors to preserve stereochemical integrity. Use coupling reactions (e.g., nucleophilic substitution) to introduce the imidazole and methylamino groups under controlled pH and temperature .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Catalysts : Employ base catalysts (e.g., K₂CO₃) for deprotonation during imidazole conjugation .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolates .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane geometry, imidazole substitution pattern, and methylamino group placement .

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₇N₅O) and rule out impurities .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- HPLC : Purity >95% achieved via reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary assays evaluate the compound’s biological activity?

- Approach :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms due to imidazole’s metal-binding affinity .

- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., histamine receptors) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to imidazole-recognizing targets (e.g., CYP450 enzymes). Focus on hydrogen bonding with the cyclopropane moiety and hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .

Q. How to resolve contradictions in crystallographic data for stereoisomers?

- Strategies :

- Twinned data refinement : Use SHELXL’s TWIN command to handle overlapping reflections in chiral crystals .

- Anomalous dispersion : Collect data at multiple wavelengths (e.g., synchrotron sources) to resolve ambiguous electron density .

- DFT calculations : Compare experimental and computed IR/Raman spectra to validate stereochemistry .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Experimental Design :

- Kinetic studies : Monitor reaction rates with thiols or amines via UV-Vis spectroscopy. The cyclopropane ring’s strain increases susceptibility to ring-opening reactions .

- Isotopic labeling : Use ¹⁵N-labeled imidazole to track substituent exchange in basic conditions .

- LC-MS/MS : Identify degradation products under oxidative stress (e.g., hydroxyl radical exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.